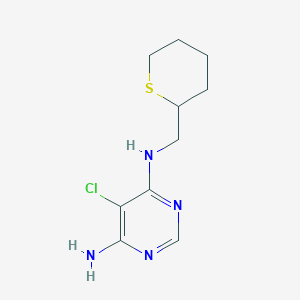![molecular formula C14H16ClNO3 B6634161 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid](/img/structure/B6634161.png)
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid, also known as CCPA, is a synthetic compound that has been used in scientific research for several years. It is a potent and selective agonist for the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the human body. CCPA has been shown to have a variety of biochemical and physiological effects, and it has been used in a number of different research applications.
作用機序
The mechanism of action of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid involves its binding to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed in the human body. Once 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid binds to the receptor, it activates a signaling pathway that leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been shown to have a variety of different biochemical and physiological effects, including the regulation of cardiovascular function, neurotransmission, and inflammation. It has also been shown to have potential therapeutic applications in the treatment of a number of different diseases, including ischemia, neurodegenerative disorders, and cancer.
実験室実験の利点と制限
One of the major advantages of using 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid in lab experiments is its potency and selectivity for the A1 adenosine receptor. This makes it a useful tool for studying the role of adenosine receptors in various physiological processes. However, one of the limitations of using 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are a number of different future directions for research involving 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid. One potential area of research is the development of new and more potent agonists for the A1 adenosine receptor. Another potential area of research is the investigation of the potential therapeutic applications of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid in the treatment of various diseases, including ischemia, neurodegenerative disorders, and cancer. Finally, there is also potential for research into the potential toxicity of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid and its effects on human health.
合成法
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is typically synthesized using a multi-step process that involves several different chemical reactions. The first step in the synthesis process involves the reaction of 2-chloro-4-methylbenzoic acid with cyclopropylamine to form 2-chloro-4-methylbenzoyl-cyclopropylamine. This intermediate is then reacted with acrylonitrile to form 3-(2-chloro-4-methylbenzoyl)-N-(cyclopropylmethyl)acrylamide, which is subsequently hydrolyzed to form 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid.
科学的研究の応用
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been used in a variety of different scientific research applications. One of the most common uses of 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid is in the study of adenosine receptors and their role in various physiological processes. 3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid has been shown to be a potent and selective agonist for the A1 adenosine receptor, which is involved in a number of different processes, including cardiovascular function, neurotransmission, and inflammation.
特性
IUPAC Name |
3-[(2-chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-9-2-5-11(12(15)8-9)14(19)16(10-3-4-10)7-6-13(17)18/h2,5,8,10H,3-4,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVMJNWVLQSXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(CCC(=O)O)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chloro-4-methylbenzoyl)-cyclopropylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-N-(2-bicyclo[2.2.1]heptanyl)-5-chloropyrimidine-4,6-diamine](/img/structure/B6634084.png)

![N-[(3-chloro-4-methylphenyl)methyl]-2-methylsulfonylethanamine](/img/structure/B6634094.png)

![1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B6634107.png)
![1-[(3-Chloro-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6634110.png)



![1-[(2-Bromofuran-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6634139.png)
![1-[(2-Bromofuran-3-carbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B6634148.png)

![2-[(2-Chloro-4-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6634157.png)
![(2S)-2-[(2-chloro-4-methylbenzoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6634169.png)